molecular formula C12H12N4 B11799926 2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile

2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B11799926
M. Wt: 212.25 g/mol
InChI Key: FNPRTTVKGULJCY-UHFFFAOYSA-N
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Description

2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with an aminophenyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aminophenyl ring .

Scientific Research Applications

2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyrazole ring can participate in coordination with metal ions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-Aminophenyl)-1-methyl-1H-pyrazol-5-yl)acetonitrile is unique due to its combination of the pyrazole ring and aminophenyl group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

2-[5-(4-aminophenyl)-2-methylpyrazol-3-yl]acetonitrile

InChI

InChI=1S/C12H12N4/c1-16-11(6-7-13)8-12(15-16)9-2-4-10(14)5-3-9/h2-5,8H,6,14H2,1H3

InChI Key

FNPRTTVKGULJCY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)N)CC#N

Origin of Product

United States

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